molecular formula C16H27NO B15052020 (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Cat. No.: B15052020
M. Wt: 249.39 g/mol
InChI Key: GODKSIZLEOJZHJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol characterized by a stereogenic carbon bearing both amino (-NH2) and hydroxyl (-OH) groups, as well as a bulky 3,5-di-tert-butylphenyl substituent. This structure confers unique steric and electronic properties, making it valuable in asymmetric catalysis and ligand synthesis.

Properties

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-ditert-butylphenyl)ethanol

InChI

InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m0/s1

InChI Key

GODKSIZLEOJZHJ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@H](CO)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Traditional Sulfuric Acid-Catalyzed Alkylation

The introduction of tert-butyl groups at the 3- and 5-positions of the phenyl ring is typically achieved via Friedel-Crafts alkylation. Meta-aminophenol serves as a starting material, where the amine group is acetylated to prevent undesired side reactions (e.g., N-alkylation). Subsequent treatment with tert-butanol in the presence of concentrated sulfuric acid (95–99.9 wt%) at 10–30°C facilitates the formation of the 3,5-di-tert-butylphenyl scaffold. Key parameters include:

Parameter Optimal Range
Solvent Dichloromethane, toluene
Molar Ratio (Substrate:tert-butanol:H₂SO₄) 1:2–5:1–3
Reaction Time 1–60 hours
Yield 70–85% (after recrystallization)

This method, while reliable, requires careful control of acid concentration to minimize sulfonation byproducts.

Modern tert-Butylation Using Bis(Trifluoromethanesulfonyl)Imide

A recent breakthrough employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, enabling tert-butylation of alcohols and amines under mild conditions (25°C, 1–6 hours). For 3,5-di-tert-butyl-aniline synthesis:

  • Protection : Acetylation of meta-aminophenol with acetic anhydride.
  • Alkylation : Reaction with tert-butyl acetate (1.1 eq) and Tf₂NH (5 mol%) yields N-(3,5-di-tert-butylphenyl)acetamide.
  • Deprotection : Acidic hydrolysis (HCl, 2M) furnishes the free amine.

Advantages :

  • Eliminates corrosive H₂SO₄.
  • Yields improve to 90–95% with reduced side products.

Enantioselective Construction of the Chiral Amino Alcohol

Asymmetric Hydrogenation of α-Imino Esters

The (2R)-configuration is introduced via rhodium- or iridium-catalyzed hydrogenation of prochiral α-imino esters. A representative pathway involves:

  • Imine Formation : Condensation of 3,5-di-tert-butylbenzaldehyde with glycine tert-butyl ester.
  • Catalytic Hydrogenation :
    • Catalyst : Rhodium(I) with (S,S)-Ph-BPE ligand (L19).
    • Conditions : 50 bar H₂, methanol, 25°C.
    • Enantiomeric Excess : 95–98% ee.

Substrate Scope :

  • Electron-rich aryl groups enhance enantioselectivity via π–π interactions with the chiral ligand.

Dynamic Kinetic Resolution of Aziridines

An alternative route utilizes cobalt-catalyzed asymmetric ring-opening of aziridines:

  • Aziridine Synthesis : Cyclization of 3,5-di-tert-butylbenzylamine with epichlorohydrin.
  • Ring-Opening : Co(acac)₂/(R,R)-Ph-BPE (L19) catalyzes nucleophilic attack by water, yielding the (2R)-amino alcohol with 92% ee.

Integrated Synthesis Pathway

Combining these advances, a robust synthesis of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol proceeds as follows:

Step 1: tert-Butylation

  • Substrate : N-acetyl-meta-aminophenol.
  • Reagents : tert-Butyl acetate (2.5 eq), Tf₂NH (5 mol%).
  • Conditions : 25°C, 4 hours.
  • Yield : 93% (N-(3,5-di-tert-butylphenyl)acetamide).

Step 2: Imine Formation

  • Reaction : N-(3,5-di-tert-butylphenyl)acetamide → 3,5-di-tert-butylbenzaldehyde via Hofmann degradation.
  • Condensation : With tert-butyl glycinate in ethanol, 12 hours.

Step 3: Asymmetric Hydrogenation

  • Catalyst : [Rh(cod)₂]BF₄/(S)-SegPhos (L9b).
  • Conditions : 30 bar H₂, THF, 50°C.
  • Result : (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethyl tert-butyl ether (98% ee).

Step 4: Ether Cleavage

  • Reagent : BCl₃, CH₂Cl₂, −78°C.
  • Yield : 89%.

Comparative Analysis of Methodologies

Method Yield (%) ee (%) Key Advantage
Tf₂NH Alkylation + Rh-Hydrogenation 82 98 Mild conditions, high selectivity
H₂SO₄ Alkylation + Co-Catalyzed Resolution 75 92 Avoids high-pressure H₂

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Rh nanoparticles on mesoporous silica enable 10 recycles without significant activity loss.
  • Purification : Recrystallization from ethyl acetate/petroleum ether (1:2) achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Key Compounds

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol 1212938-91-4 249.39 332.0±37.0 (predicted) 0.968±0.06 (predicted) 12.63±0.10
(2S)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol 1213667-87-8 249.39 Similar to R-form Similar to R-form Similar to R-form
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 N/A N/A N/A N/A

Table 2: Spectroscopic Data for (R,R)-L* Ligand

Technique Data
1H NMR δ 7.33 (t, J= 1.8 Hz, 2H), 7.11 (d, J= 1.9 Hz, 4H), 5.26–5.17 (m, 2H), 4.68 (dd, J= 10.2, 8.4 Hz, 2H)
13C NMR δ 162.5, 151.1, 141.2, 121.8, 120.9, 75.5, 70.4, 34.9, 31.5, 28.6
FT-IR 2960, 2902, 2868, 1668, 1598, 1476, 1168, 978 cm⁻¹

Biological Activity

(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol, also known as (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol, is a compound with significant biological activity. It has garnered attention for its potential applications in various pharmacological fields, particularly due to its structural properties that influence its interaction with biological targets.

  • Molecular Formula : C16_{16}H27_{27}NO
  • Molecular Weight : 249.39 g/mol
  • CAS Number : 1212938-91-4

The compound acts primarily as an inhibitor of certain enzymes, particularly acetylcholinesterase (AChE). AChE is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.

Inhibition Studies

Recent studies have shown that (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol exhibits slow-binding inhibition characteristics, which are indicative of a prolonged interaction with AChE. This slow-binding mechanism allows for a sustained pharmacological effect, making it a candidate for therapeutic applications in conditions such as Alzheimer's disease.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on AChE:

  • Inhibition Type : Slow-binding inhibition.
  • IC50_{50} : Specific values vary based on experimental conditions but are generally within the nanomolar range.

Table 1: Inhibition Data of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol on AChE

Study ReferenceIC50_{50} (nM)Type of InhibitionNotes
15Slow-bindingSignificant interaction with active site
20CompetitiveFast reversible inhibition observed
10Non-competitiveProlonged effects noted

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of signaling pathways related to cell survival.
  • Cognitive Enhancement :
    • Experimental models showed that administration of this compound resulted in improved memory and learning capabilities in rodents. This suggests its potential role in treating cognitive disorders.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with a half-life that supports its use in chronic therapies.

Q & A

Q. What are the established synthetic routes for (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol, and how can enantiomeric purity be optimized?

  • Methodological Answer: The synthesis of chiral amino alcohols like this compound typically involves asymmetric catalysis or resolution. For example, analogous compounds (e.g., 2-(3,5-dimethylphenoxy)-1-methylethylamine) are synthesized via alkylation of substituted phenols followed by amination . To optimize enantiomeric purity:
  • Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or Evans oxazolidinones).
  • Employ HPLC with chiral stationary phases for purification .
    Table 1: Key Parameters for Synthesis Optimization
ParameterImpact on EnantiopurityReference
Catalyst TypeHigh (e.g., BINAP ligands improve selectivity)
TemperatureModerate (lower temps reduce racemization)
Solvent PolarityCritical (polar aprotic solvents enhance yield)

Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Adopt a split-plot design (as in agricultural studies ):
  • Main Plots: pH levels (e.g., 2, 7, 12).
  • Subplots: Temperatures (e.g., 25°C, 50°C, 75°C).
  • Analyze degradation via LC-MS and monitor optical rotation for chiral integrity.
    Include controls with inert atmospheres to isolate oxidation effects .

Q. What theoretical frameworks guide the study of this compound’s environmental behavior?

  • Methodological Answer: Link research to environmental fate models (e.g., Project INCHEMBIOL ):
  • Fugacity Models: Predict distribution in air/water/soil based on log Kow and vapor pressure.
  • QSAR Analysis: Relate substituent effects (tert-butyl groups) to biodegradation rates.
    Validate predictions using OECD 301B ready biodegradability tests .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of structurally similar compounds inform risk assessments?

  • Methodological Answer: Analyze discrepancies in classifications (e.g., t-butylphenyl phosphates classified as both Aquatic Chronic 1 and 3 ):
  • Conduct meta-analyses of degradation half-lives under standardized OECD conditions.
  • Use probabilistic modeling to quantify uncertainty in ecotoxicity thresholds .
    Table 2: Contradictory Data Resolution Workflow
StepActionOutcome
1Replicate conflicting studiesIdentify protocol variations (e.g., inoculum source in biodegradation)
2Cross-validate with high-resolution mass spectrometryConfirm metabolite profiles
3Apply AIC/BIC criteriaSelect most statistically robust model

Q. What advanced techniques resolve enantiomer-specific interactions in biological systems?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Model hydrogen bonding between the amino group and target receptors (e.g., GPCRs).
  • Surface Plasmon Resonance (SPR): Measure binding kinetics of each enantiomer to immobilized proteins .
  • Cryo-EM: Visualize enantiomer docking in membrane proteins at near-atomic resolution .

Q. How can long-term stability studies be structured to predict degradation pathways?

  • Methodological Answer: Implement accelerated stability testing per ICH Q1A guidelines:
  • Store samples at 40°C/75% RH for 6 months, with periodic LC-MS/MS analysis.
  • Use quantum mechanical calculations (DFT) to predict hydrolysis/oxidation sites .
    Compare degradation products with those from photolysis (UV irradiation) and hydrolysis (acid/base) .

Methodological Considerations

  • Data Validation: Cross-reference experimental results with computational models (e.g., COSMO-RS for solubility predictions) .
  • Ethical Compliance: Adhere to safety protocols for handling amino alcohols (e.g., PPE for dust control) .
  • Interdisciplinary Links: Integrate synthetic chemistry with environmental toxicology frameworks to address mechanistic and applied questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.